Superior MM/GBSA Binding Free Energy Against LDHA Compared to Structural Analogs
In a computational screening study targeting Lactate Dehydrogenase A (LDHA) for anticancer therapy, Oroxindin demonstrated superior binding free energy compared to its closest structural analogs. The MM/GBSA free binding energy for Oroxindin was calculated as -46.47 kcal/mol, which was more favorable than that of Chrysin-7-O-glucuronide (-45.72 kcal/mol) and substantially better than Oroxin A (-37.25 kcal/mol) [1]. This indicates a higher predicted stability of the Oroxindin-LDHA complex.
| Evidence Dimension | MM/GBSA Free Binding Energy |
|---|---|
| Target Compound Data | -46.47 kcal/mol |
| Comparator Or Baseline | Chrysin-7-O-glucuronide (-45.72 kcal/mol); Oroxin A (-37.25 kcal/mol) |
| Quantified Difference | 0.75 kcal/mol better than Chrysin-7-O-glucuronide; 9.22 kcal/mol better than Oroxin A |
| Conditions | In silico molecular dynamics simulation targeting Lactate Dehydrogenase A (LDHA) structure. |
Why This Matters
This quantitative differentiation in binding energetics provides a computational rationale for selecting Oroxindin over related glucuronides for LDHA-targeted anticancer research.
- [1] Nong F, Huang S, Pan Z, et al. Anticancer potential of phytochemicals from Oroxylum indicum targeting Lactate Dehydrogenase A through bioinformatic approach. Toxicology Reports. 2023;10:56-75. View Source
